5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-3-2-4-9(5-8)16-7-10-6-11(12(14)15)13-17-10/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVIHGJSYNVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Hydroxylamine
β-Keto esters serve as precursors for isoxazole formation. For example, ethyl 3-oxobutanoate reacts with hydroxylamine hydrochloride under basic conditions to yield ethyl isoxazole-3-carboxylate. In the context of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, a β-keto ester bearing a (3-methylphenoxy)methyl group at the γ-position would undergo analogous cyclization.
Reaction Conditions :
A hypothetical pathway is illustrated below:
1,3-Dipolar Cycloaddition Approaches
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with alkynes or alkenes to form isoxazoles. For the target molecule, a propargyl ether containing the (3-methylphenoxy)methyl group could react with a nitrile oxide derived from a carboxylic acid precursor.
Example Protocol :
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Nitrile oxide precursor: Chlorooxime of glyoxylic acid
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Dipolarophile: Propargyl 3-methylphenoxy ether
Functionalization at Position 5: Introducing the (3-Methylphenoxy)methyl Group
Alkylation of Isoxazole Intermediates
A pre-formed isoxazole-3-carboxylate can undergo alkylation at position 5. For instance, a chloromethyl intermediate reacts with 3-methylphenol in the presence of a base.
Typical Conditions :
Example Reaction :
Williamson Ether Synthesis
The (3-methylphenoxy)methyl group can be introduced prior to cyclization. A β-keto ester with a bromomethyl side chain reacts with 3-methylphenol under Williamson conditions.
Procedure :
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β-Keto ester bromomethyl derivative + 3-methylphenol
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Base: NaOH or KOH
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Solvent: Ethanol/water mixture
Carboxylic Acid Group Introduction and Modification
The ester-to-acid conversion is achieved via hydrolysis. For example, ethyl isoxazole-3-carboxylate treated with aqueous NaOH forms the carboxylic acid.
Optimized Hydrolysis :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclocondensation + Alkylation | β-Keto ester with bromomethyl | 65–75 | Regioselectivity of alkylation |
| Dipolar Cycloaddition | Propargyl ether + nitrile oxide | 50–60 | Nitrile oxide stability |
| Pre-functionalization + Cyclization | Phenoxy-substituted β-keto ester | 70–80 | Synthesis of modified β-keto ester |
Key Observations :
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Pre-functionalization strategies (e.g., introducing the phenoxy group before cyclization) offer higher yields but require complex precursor synthesis.
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Post-cyclization alkylation risks regiochemical complications, necessitating protecting groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the oxazole ring or other functional groups.
Substitution: The phenoxy methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid and related oxazole derivatives:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Substituent Effects on Reactivity and Bioactivity The 3-methylphenoxy group in the target compound provides moderate lipophilicity, which may influence membrane permeability in biological systems. Indole-containing analogs () exhibit aromatic heterocycles capable of π-π interactions, which are absent in the target compound but critical for enzyme inhibition or receptor binding.
Structural and Crystallographic Features The oxazole ring in 5-methyl-1,2-oxazole-3-carboxylic acid () is nearly planar, with carboxylic acid groups forming intermolecular hydrogen bonds and π-π stacking (3.234 Å). Similar planar configurations are expected in the target compound, though steric effects from the phenoxy group may disrupt stacking .
Commercial and Synthetic Relevance Several analogs, such as 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid, have been discontinued (), highlighting challenges in stability or synthesis. The target compound’s commercial availability is noted in Enamine Ltd’s catalog (), suggesting its use as a building block in medicinal chemistry.
Pharmacological Potential While direct data for the target compound are lacking, 5-methyl-1,2-oxazole-3-carboxylic acid () is a known monoamine oxidase inhibitor, implying that structural modifications (e.g., phenoxy additions) could modulate selectivity or potency in enzyme interactions.
Biological Activity
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its unique oxazole ring structure and a phenoxy methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including immunosuppressive properties and interactions with various biomolecules. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H13NO3, with a molecular weight of 219.24 g/mol. The compound features an oxazole ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring allows for modulation of enzymatic activities, potentially affecting various signaling pathways in cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Binding : It can bind to receptors that modulate immune responses, influencing cell proliferation and cytokine production.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Immunosuppressive Effects : Studies have shown that derivatives of oxazole compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. For instance, the compound demonstrated a dose-dependent inhibition of phytohemagglutinin A (PHA)-induced PBMC proliferation .
- Cytokine Production Modulation : The compound has been observed to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in human whole blood cultures, suggesting its potential role in modulating inflammatory responses .
Research Findings and Case Studies
A comparative analysis was conducted on various derivatives of oxazole compounds to evaluate their biological activities. The following table summarizes key findings from relevant studies:
Q & A
Q. What are the established synthetic routes for 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as nitriles or ketones followed by carboxylation. For example, analogous oxazole derivatives are synthesized via cyclization under controlled temperatures (80–120°C) using catalysts like zinc chloride or acetic anhydride. Post-cyclization, carboxylation is achieved using reagents such as potassium carbonate in methanol/water mixtures. Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring and substituents. For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm, while the methylphenoxy group appears as a singlet near δ 2.3 ppm .
- IR Spectroscopy : Stretching frequencies for the carboxylic acid (2500–3300 cm⁻¹, broad) and oxazole C=N (1600–1650 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
Q. How can researchers ensure the compound’s purity and stability during storage?
Purity is validated via HPLC and elemental analysis. Stability tests under varying conditions (e.g., 4°C in amber vials vs. room temperature) indicate degradation profiles. Lyophilization is recommended for long-term storage to prevent hydrolysis of the oxazole ring .
Advanced Research Questions
Q. How do structural modifications at the 3-methylphenoxy or oxazole positions affect biological activity?
Comparative studies on analogs (e.g., 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid) reveal that:
- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance enzyme inhibition (e.g., COX-2) but reduce solubility.
- Methylphenoxy substitution balances lipophilicity and target binding, as seen in IC₅₀ improvements (e.g., 12 μM vs. 45 μM for unsubstituted analogs) .
- Oxazole ring methylation increases metabolic stability but may sterically hinder target interactions .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases). The carboxylic acid group often forms hydrogen bonds with catalytic lysine or arginine residues.
- MD Simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating robust target engagement .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
Q. What crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?
Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the oxazole ring typically shows C-O distances of 1.36 Å and C-N distances of 1.29 Å. Hydrogen-bonding networks (e.g., carboxylic acid dimers) stabilize the crystal lattice, confirmed via O···H distances of 1.8–2.0 Å .
Methodological Tables
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid | COX-2 | 12.3 | 0.45 | |
| 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | HDAC6 | 8.7 | 1.20 |
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | ZnCl₂, 100°C, DMF, 6h | 65 | 85 |
| Carboxylation | K₂CO₃, CO₂, MeOH/H₂O, 24h | 78 | 92 |
| Purification | Recrystallization (EtOAc/hexane) | 90 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
